molecular formula C13H6Cl2F2O B1302686 3,5-Dichloro-3',4'-difluorobenzophenone CAS No. 845781-05-7

3,5-Dichloro-3',4'-difluorobenzophenone

Cat. No.: B1302686
CAS No.: 845781-05-7
M. Wt: 287.08 g/mol
InChI Key: WCYWSAOVPGUZPN-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’,4’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O and a molecular weight of 287.09 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene rings. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,5-Dichloro-3’,4’-difluorobenzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dichloro-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dichloro-3’,4’-difluorobenzophenone is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action depend on the specific biological system being studied .

Comparison with Similar Compounds

3,5-Dichloro-3’,4’-difluorobenzophenone can be compared with other benzophenone derivatives, such as:

The presence of both chlorine and fluorine atoms in 3,5-Dichloro-3’,4’-difluorobenzophenone makes it unique, providing a balance of reactivity and stability that is advantageous in various chemical and biological applications.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F2O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYWSAOVPGUZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374165
Record name 3,5-Dichloro-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-05-7
Record name 3,5-Dichloro-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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